2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) and a phenyl group (C6H5-). They are often used in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can involve various methods, including Pd-catalyzed coupling reactions and Suzuki-coupling reactions . The specific synthesis pathway would depend on the other functional groups present in the compound .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The presence of the trifluoromethyl group can significantly influence the compound’s electronic properties.Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions, including nucleophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include high stability, lipophilicity, and bioavailability .Scientific Research Applications
Pharmacological Agent Optimization
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), including compounds with a trifluoromethyl group, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) but lack selectivity due to significant affinity for the alpha(2)-adrenoceptor. Fluorination at the methyl group lowers the pK(a) of the THIQ amine, reducing affinity for the alpha(2)-adrenoceptor but also decreasing PNMT inhibitory potency due to steric and electrostatic factors. The study found that 3-difluoromethyl-7-substituted-THIQs strike a balance between potency and selectivity, demonstrating the potential of beta-fluorination of aliphatic amines to enhance selectivity of pharmacological agents while maintaining potency at the desired site. This principle could be applied to compounds containing 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione for drug design and development (Grunewald et al., 2006).
Analytical Chemistry and Structural Studies
In analytical chemistry, understanding the structure and behavior of compounds is essential. Studies like the tautomerism analysis of various triazoles and their derivatives, including those with trifluoromethyl groups, use ultraviolet (UV) and infrared (IR) evidence to determine the dominant forms of these compounds. This knowledge is crucial for applications in chemical synthesis and drug design, where the structure and electronic properties of a molecule can significantly influence its reactivity and interaction with biological targets. Such research might involve or benefit the analysis and application of compounds structurally related to 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione (Kubota & Uda, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-3-8(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHLQZEKXMPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
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